molecular formula C7H5ClIN3 B3196543 4-Chloro-3-iodo-1H-indazol-7-amine CAS No. 1000343-04-3

4-Chloro-3-iodo-1H-indazol-7-amine

Cat. No.: B3196543
CAS No.: 1000343-04-3
M. Wt: 293.49 g/mol
InChI Key: UFAOPTUVHUUJIJ-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring This particular compound is characterized by the presence of chlorine and iodine substituents at the 4th and 3rd positions, respectively, and an amine group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1H-indazol-7-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Halogenation: The starting material, such as 2,6-dichlorobenzonitrile, undergoes nitration to introduce a nitro group. This is followed by halogenation to introduce the iodine atom at the 3rd position.

    Cyclization: The intermediate product is then subjected to cyclization using hydrazine hydrate in the presence of a base like sodium acetate. This step forms the indazole ring structure.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1H-indazol-7-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-3-iodo-1H-indazol-7-amine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1H-indazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors, modulating their signaling pathways and affecting cellular responses. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-indazol-3-amine: Lacks the iodine substituent, which may affect its reactivity and biological activity.

    7-Bromo-4-chloro-1H-indazol-3-amine:

    4-Iodo-1H-indazol-3-amine: Lacks the chlorine substituent, which may influence its chemical behavior and interactions.

Uniqueness

4-Chloro-3-iodo-1H-indazol-7-amine is unique due to the presence of both chlorine and iodine substituents, which confer distinct electronic and steric effects. These features can enhance its reactivity in chemical reactions and its potential as a pharmacophore in drug design.

Properties

IUPAC Name

4-chloro-3-iodo-2H-indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c8-3-1-2-4(10)6-5(3)7(9)12-11-6/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAOPTUVHUUJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C(=C1)Cl)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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